7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a spirocyclic framework and multiple functional groups, making it a versatile candidate for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of appropriate intermediates under controlled conditions to form the spirocyclic core . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl-substituted piperidines: These compounds have similar structural motifs but may exhibit different pharmacological activities due to variations in their overall structure.
Uniqueness
The uniqueness of 7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-[1-(3-fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-21-16(25)18(20-17(21)26)7-9-22(11-18)14-6-3-8-23(15(14)24)13-5-2-4-12(19)10-13/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADXHNCAYIDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(C2)C3CCCN(C3=O)C4=CC(=CC=C4)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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